

Photolumazine III as a Microbial Metabolite: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Photolumazine III	
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Abstract

Photolumazine III, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a microbial metabolite derived from the riboflavin biosynthetic pathway.[1] First identified in microorganisms such as Escherichia coli and Mycobacterium smegmatis, this molecule belongs to the growing class of ribityllumazines that function as ligands for the major histocompatibility complex (MHC) class I-related protein, MR1.[1] While not as potent as other known MR1 ligands, photolumazine III serves as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells, contributing to the diverse "metabolome" that these innate-like T cells can recognize.[2][3] This technical guide provides a comprehensive overview of photolumazine III, including its biochemical properties, biosynthetic origins, and immunological function, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize small molecule metabolites presented by the non-polymorphic MR1 protein.[4] These metabolites are primarily derived from the microbial riboflavin (vitamin B2) synthesis pathway, making MAIT cells crucial sentinels for detecting microbial presence.[4] The discovery of a diverse array of MR1 ligands has expanded our understanding of how the immune system samples the metabolic state of its environment.



Photolumazine III is one such microbial metabolite, characterized by the fusion of a lumazine core, a ribityl chain, and an indole moiety derived from tryptophan metabolism.[1][5] Its identification underscores the chemical diversity of the MR1 ligandome and highlights how bacteria can generate structurally varied antigens from common metabolic precursors.[1] Although it is considered a weak MAIT cell agonist, its study provides valuable insights into the structure-activity relationships of MR1 ligands and the fine-tuning of MAIT cell responses.[3]

Biochemical and Immunological Properties Chemical Structure and Properties

- Systematic Name: 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine
- Molecular Formula: C19H19N5O6
- Core Structure: A pteridine (lumazine) ring system substituted with a ribityl group at the N8
 position and an indole group at the C6 position.

Quantitative Data

Specific quantitative data for **photolumazine III** is not extensively reported in the literature. The tables below summarize available information and provide context by comparing it with other well-characterized MR1 ligands.

Table 1: Bioactivity of **Photolumazine III** and Related MR1 Ligands

Compound	Role	Bioactivity (MAIT Cells)	EC ₅₀	MR1 Binding
Photolumazine III	Agonist	Weak Activation	Not Reported	Binds to MR1
Photolumazine I	Agonist	Weak Activation	Not Reported	Binds to MR1
5-OP-RU	Potent Agonist	Strong Activation	~3–500 pM[1]	Covalent (Schiff Base)
7-methyl-8-D- ribityllumazine	Agonist	Moderate Activation	~120 nM	Non-covalent



Table 2: Spectroscopic Properties of Related Lumazine Compounds

Note: Specific spectroscopic data for **Photolumazine III** are not available. The data below for a related, structurally simpler lumazine is provided for reference.

Compound	λmax (Absorption)	Emission	Conditions
6,7-dimethyl-8-ribityllumazine	~256, 306, 412 nm	Not Reported	pH 3.4

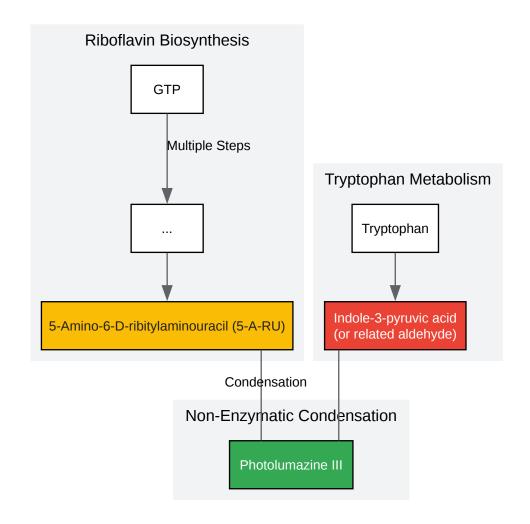
Biosynthesis and Signaling Pathways Proposed Biosynthesis of Photolumazine III

Photolumazine III is not a direct enzymatic product of a dedicated pathway. Instead, it is believed to form through the non-enzymatic condensation of a key intermediate from the riboflavin biosynthesis pathway, 5-amino-6-D-ribitylaminouracil (5-A-RU), with a derivative of tryptophan metabolism.[6][7]

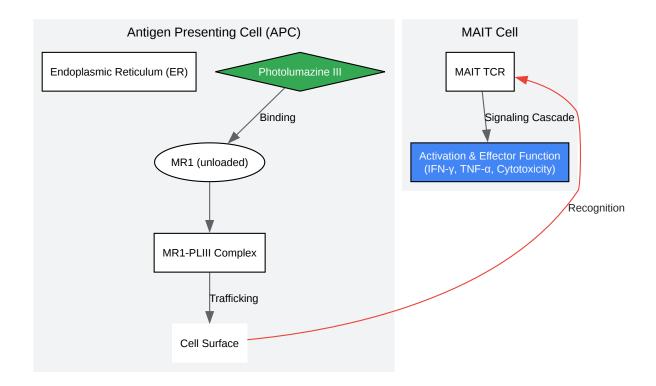
The proposed biosynthetic logic is as follows:

- Generation of 5-A-RU: Microbes that synthesize riboflavin produce 5-A-RU as a metabolic intermediate.
- Generation of an Indole-containing Precursor: Tryptophan metabolism in bacteria can produce various indole derivatives, such as indole-3-pyruvic acid or indole-3-acetaldehyde.
- Condensation: 5-A-RU condenses with the indole-containing α-keto acid or aldehyde, leading to the formation of the **photolumazine III** structure. This type of condensation is a known mechanism for the formation of other MR1 ligands.

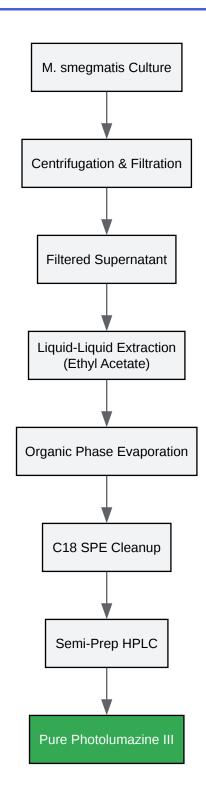












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